![molecular formula C14H22N2O2 B600159 tert-Butyl [3-(4-aminophenyl)propyl]carbamate CAS No. 180147-82-4](/img/structure/B600159.png)

tert-Butyl [3-(4-aminophenyl)propyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

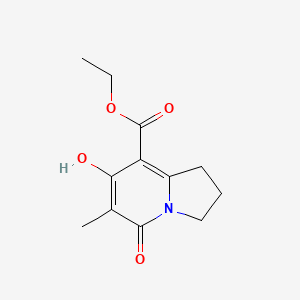

“tert-Butyl [3-(4-aminophenyl)propyl]carbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is a carbamate derivative, which is a key structural motif in many approved drugs and prodrugs .

Synthesis Analysis

The synthesis of carbamate derivatives like “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” involves the use of reagents such as 4-florobenzoic acid, DIPEA, EDCI, and HOBt . The compound is obtained as a white-colored solid after chromatography on a silica gel column .Molecular Structure Analysis

The molecular structure of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” can be represented by the InChI code:InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) . The compound has a molecular weight of 250.34 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” include a molecular weight of 250.34 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

Synthetic Phenolic Antioxidants and Environmental Impact

Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are crucial in retarding oxidative reactions and extending the shelf life of products across different industries. Research has demonstrated their presence in the environment, including indoor dust, air particulates, and human tissues, raising concerns over their potential toxicity and environmental fate. Studies suggest that some SPAs may exhibit hepatic toxicity and endocrine-disrupting effects, with transformation products possibly presenting greater toxicity risks than the parent compounds (Liu & Mabury, 2020).

Three-Phase Partitioning for Bioseparation

Three-phase partitioning (TPP) is an innovative nonchromatographic bioseparation technology gaining attention for its efficiency in separating bioactive molecules from natural sources. This method is particularly applicable in the food, cosmetics, and medicine industries, highlighting the versatility of TPP in the purification of proteins, enzymes, plant oils, polysaccharides, and small organic compounds. Future developments in TPP technology could enhance the production and separation of various bioactive molecules (Yan et al., 2018).

Decomposition of Environmental Pollutants

The study of methyl tert-butyl ether (MTBE) decomposition by adding hydrogen in a cold plasma reactor provides insights into the potential for using radio frequency (RF) plasma reactors for environmental detoxification. This research demonstrates the feasibility of decomposing MTBE, a common oxygenate and octane enhancer in gasoline, which has been a concern due to its environmental release. Such technologies could offer alternative methods for reducing pollutants and converting them into less harmful substances (Hsieh et al., 2011).

Direcciones Futuras

The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety . Therefore, “tert-Butyl [3-(4-aminophenyl)propyl]carbamate” and similar compounds may have potential applications in drug design and discovery.

Propiedades

IUPAC Name |

tert-butyl N-[3-(4-aminophenyl)propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINXOGYWGUOYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CC=C(C=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653772 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-(4-aminophenyl)propyl)carbamate | |

CAS RN |

180147-82-4 |

Source

|

| Record name | tert-Butyl [3-(4-aminophenyl)propyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(formyloxy)ethyl]-2-Nitrophenyl]](/img/no-structure.png)

![Spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]](/img/structure/B600078.png)

![(4S)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B600084.png)

![3,3,5,5-Tetramethyl-1,4-diazabicyclo[2.2.2]octan-2-one](/img/structure/B600085.png)

![N-[5-(Dimethylamino)-2-hydroxyphenyl]sulfuric diamide](/img/structure/B600087.png)

![2-(4-Nitrophenyl)-4H-pyrazino[2,3-d][1,3]oxazin-4-one](/img/structure/B600095.png)